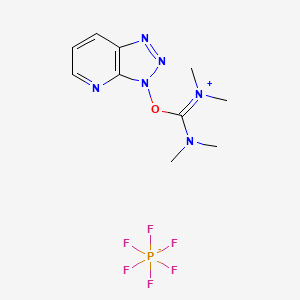

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Advantages of HATU

- High Efficiency: HATU demonstrates excellent efficiency in peptide coupling reactions, leading to high yields of the desired peptide product [].

- Minimal Racemization: Compared to some other coupling reagents, HATU minimizes racemization, a process that creates unwanted isomers during peptide synthesis []. This is particularly important for peptides with chiral centers, where maintaining the correct stereochemistry is crucial for their function.

- Water Tolerance: HATU exhibits good water tolerance, allowing for reactions to be performed in aqueous environments which can be more compatible with certain biomolecules.

These advantages make HATU a popular choice for researchers studying peptides and their applications in various fields, including drug discovery, protein engineering, and vaccine development.

Mechanism of Action

HATU functions as a coupling reagent by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of the desired peptide bond. The activation process involves HATU forming a transient intermediate with the carboxyl group, which then reacts with the amine group to form the amide bond and release HATU by-products [].

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is a chemical compound characterized by its complex structure and unique properties. The molecular formula of this compound is C10H15F6N6OP, and it has a molecular weight of approximately 380.235 g/mol. Typically appearing as a white crystalline powder, it has a melting point ranging from 183 to 188 °C (dec.) . This compound is notable for its application in peptide synthesis and as a coupling reagent due to its ability to activate carboxylic acids for amide bond formation.

HATU acts as a coupling reagent by activating carboxylic acids into more reactive intermediates. The triazolopyridinium ring in its structure facilitates the removal of the hydroxyl group (OH) from the carboxylic acid, creating a more electrophilic carbonyl carbon. This activated carbonyl carbon then readily reacts with the nucleophilic amine to form the desired amide bond [].

The synthesis of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate can be achieved through several methods:

- Reaction of Benzotriazole Derivatives: Starting from benzotriazole derivatives, the compound can be synthesized by introducing the tetramethyluronium moiety through nucleophilic substitution.

- Use of Hexafluorophosphate Salts: The final product is often obtained by reacting the intermediate with hexafluorophosphate sources such as hexafluorophosphoric acid or its salts.

- Solvent Systems: Various solvent systems can be employed to optimize yields and purity during synthesis.

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate finds applications primarily in:

- Peptide Synthesis: As a coupling reagent for forming amide bonds.

- Organic Synthesis: In various synthetic pathways where activation of carboxylic acids is required.

- Pharmaceutical Development: Potentially useful in developing new therapeutic agents due to its structural characteristics.

Interaction studies involving 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate focus on its reactivity with different nucleophiles and electrophiles in organic synthesis. The compound's ability to activate carboxylic acids allows for efficient coupling reactions with various amines and other nucleophiles. Studies may also explore its stability under different conditions and interactions with solvents.

Several compounds exhibit structural or functional similarities to 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | C11H16F6N5OP | Similar coupling agent; slightly different structure |

| O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C11H16F6N5OP | Related structure; used in similar applications |

| N,N,N',N'-Tetramethyluronium hexafluorophosphate (commonly known as HBTU) | C11H16F6N5OP | Widely used coupling reagent; simpler structure |

The uniqueness of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate lies in its specific benzotriazole derivative structure that enhances its reactivity and application scope compared to other similar compounds. Its ability to facilitate efficient peptide bond formation distinguishes it within the category of coupling reagents.

The initial step in the 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate coupling mechanism involves the activation of carboxylic acids through base-mediated deprotonation [4] [2]. The process begins when a tertiary amine base, typically N,N-diisopropylethylamine or triethylamine, abstracts a proton from the carboxylic acid substrate to generate the corresponding carboxylate anion [1] [4]. This deprotonation step is thermodynamically favorable and proceeds rapidly under standard coupling conditions in polar aprotic solvents such as dimethylformamide or acetonitrile [1].

The carboxylate anion formation represents a critical prerequisite for subsequent activation steps, as the anionic nucleophile possesses enhanced reactivity toward the electrophilic carbon center of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [2] [3]. Research has demonstrated that the efficiency of carboxylic acid activation correlates directly with the basicity and steric accessibility of the employed base, with diisopropylethylamine providing optimal results due to its appropriate basicity and reduced steric hindrance compared to more hindered tertiary amines [6] [7].

Formation of O-Acyl(tetramethyl)isouronium Salt

Following carboxylate formation, the activated carboxylic acid undergoes nucleophilic attack on the electrophilic carbon center of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, resulting in the formation of an unstable O-acyl(tetramethyl)isouronium salt intermediate [1] [2] [3]. This step represents the first key transformation in the coupling mechanism and involves the displacement of the 1-hydroxy-7-azabenzotriazole moiety from the uronium center [1] [4].

The O-acyl(tetramethyl)isouronium salt formation proceeds through a bimolecular nucleophilic substitution mechanism, wherein the carboxylate anion attacks the carbon atom bearing the tetramethylammonium substituents [2] [3]. Kinetic studies have revealed that this transformation exhibits second-order kinetics, with reaction rates dependent on both the concentration of the carboxylate anion and the 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate reagent [8] [9]. The intermediate O-acyl(tetramethyl)isouronium salt demonstrates significant electrophilic character due to the positive charge localized on the tetramethylammonium moiety, rendering it susceptible to nucleophilic attack by the liberated 1-hydroxy-7-azabenzotriazole anion [1] [2].

Active Ester Generation

The third mechanistic step involves the intramolecular nucleophilic substitution of the O-acyl(tetramethyl)isouronium salt by the 1-hydroxy-7-azabenzotriazole anion, which leads to the formation of the highly reactive 1-hydroxy-7-azabenzotriazole active ester and the simultaneous liberation of tetramethylurea as a byproduct [1] [2] [3] [10]. This transformation represents a critical mechanistic feature that distinguishes 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate from other coupling reagents, as the generated active ester exhibits enhanced reactivity compared to conventional benzotriazole esters [11] [12].

The 1-hydroxy-7-azabenzotriazole active ester formation proceeds rapidly through an intramolecular pathway that minimizes the potential for racemization typically associated with intermolecular processes [6] [7]. The enhanced reactivity of the 1-hydroxy-7-azabenzotriazole leaving group stems from its lower pKa value compared to 1-hydroxybenzotriazole, which facilitates more efficient leaving group departure during subsequent nucleophilic substitution reactions [12] [13]. Experimental evidence indicates that the active ester generation step occurs with high efficiency, typically achieving quantitative conversion within minutes under standard coupling conditions [2] [11].

Nucleophilic Addition Mechanism

The penultimate step in the 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate coupling mechanism involves the nucleophilic attack of an amine substrate on the activated 1-hydroxy-7-azabenzotriazole ester [1] [4] [2]. This step typically represents the rate-determining process in the overall coupling sequence and proceeds through a classical addition-elimination mechanism characteristic of acyl substitution reactions [4] [8]. The amine nucleophile approaches the carbonyl carbon of the active ester from the side opposite to the 1-hydroxy-7-azabenzotriazole leaving group, forming a tetrahedral intermediate that subsequently collapses to yield the final amide product [14] [15].

Mechanistic investigations have revealed that the nucleophilic addition step exhibits significant dependence on the electronic and steric properties of both the amine nucleophile and the carboxylic acid component [8] [16]. Primary amines generally demonstrate enhanced reactivity compared to secondary amines due to reduced steric hindrance around the nucleophilic nitrogen center [8] [9]. The tetrahedral intermediate formed during nucleophilic addition possesses a finite lifetime that allows for potential stereochemical equilibration, making this step particularly susceptible to racemization in the absence of appropriate mechanistic control [7] [17].

Anchimeric Assistance Effect of Pyridine Nitrogen

A distinctive mechanistic feature of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate involves the anchimeric assistance provided by the pyridine nitrogen atom in the 7-azabenzotriazole moiety [2] [3] [18]. This neighboring group effect stabilizes the tetrahedral intermediate formed during nucleophilic addition through the formation of a hydrogen-bonded seven-membered cyclic transition state [2] [3] [13]. The pyridine nitrogen acts as an internal base, facilitating proton abstraction from the incoming amine nucleophile and thereby accelerating the overall coupling reaction while simultaneously suppressing racemization [19] [20] [21].

The anchimeric assistance mechanism operates through intramolecular hydrogen bonding between the pyridine nitrogen and the amino group of the attacking nucleophile, creating a stabilized transition state that favors retention of stereochemical configuration [18] [20]. Computational studies have provided evidence for the energetic favorability of this hydrogen-bonded arrangement, demonstrating reduced activation energies for amide bond formation when the pyridine nitrogen is appropriately positioned relative to the reaction center [19] [18]. Experimental validation of the anchimeric assistance effect has been obtained through comparative studies with 4-azabenzotriazole derivatives, which lack the optimal geometric arrangement for hydrogen bonding and consequently exhibit diminished coupling efficiency and increased racemization rates [22] [21].

Stereochemical Considerations

The stereochemical outcomes of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate-mediated coupling reactions represent a critical aspect of the mechanistic profile, particularly in the context of peptide synthesis where preservation of amino acid chirality is paramount [6] [7] [17]. The coupling reagent demonstrates superior stereochemical control compared to earlier generation reagents, achieving racemization levels consistently below 5% for most amino acids under standard coupling conditions [6] [7]. This enhanced stereochemical fidelity results from the combined effects of the anchimeric assistance mechanism and the reduced reaction times enabled by the high reactivity of the 1-hydroxy-7-azabenzotriazole active ester [20] [21] [13].

Detailed stereochemical analysis has revealed that racemization rates vary significantly among different amino acid substrates, with histidine exhibiting the highest susceptibility to epimerization due to the basic imidazole side chain that can facilitate enolate formation [7] [17]. Conversely, amino acids lacking α-hydrogen atoms, such as proline, show no detectable racemization under standard coupling conditions [7]. The mechanistic basis for reduced racemization involves the rapid collapse of the tetrahedral intermediate facilitated by the anchimeric assistance effect, which minimizes the lifetime of potentially racemizable species [20] [17]. Comparative studies have demonstrated that 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate consistently achieves 2-3 fold reductions in racemization rates compared to benzotriazole-based coupling reagents, establishing it as the preferred choice for sterically demanding and epimerization-sensitive coupling reactions [6] [7] [13].

Purity

Appearance

Storage

UNII

GHS Hazard Statements

H228 (27.22%): Flammable solid [Danger Flammable solids];

H315 (34.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (34.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Dates

2. Carpino L A, Imazumi H, El‐Faham A, et al. The uronium/guanidinium peptide coupling reagents: Finally the true uroniumsalts[J]. AngewandteChemie International Edition, 2002, 41(3): 441-445.

3. Carpino L A, Imazumi H, Foxman B M, et al. Comparison of the Effects of 5-and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4-and 7-Isomers[J]. Organic letters, 2000, 2(15): 2253-2256.

4. Amine to Amide (Coupling) - HATU